1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by the presence of both sulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine core. This is followed by the introduction of the sulfonyl and trifluoromethyl groups through specific reactions. Common synthetic routes include:
Nucleophilic substitution reactions: These are used to introduce the sulfonyl group onto the piperazine ring.
Radical trifluoromethylation: This method is employed to attach the trifluoromethyl group to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its stability and functional groups make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine: This compound shares a similar structure but has a benzyl group instead of a phenyl group.
1-[(3,4-Dimethylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]morpholine: This compound has a morpholine ring instead of a piperazine ring.
Uniqueness: The presence of the piperazine ring also contributes to its versatility in various chemical reactions and biological interactions .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O2S/c1-14-6-7-18(12-15(14)2)27(25,26)24-10-8-23(9-11-24)17-5-3-4-16(13-17)19(20,21)22/h3-7,12-13H,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTUBXHHOCFVOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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